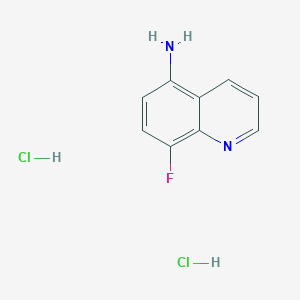
8-Fluoroquinolin-5-amine;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Fluoroquinolin-5-amine, also known as 5-Amino-8-fluoroquinoline, is a chemical compound with the molecular formula C9H7FN2 . It has a molecular weight of 162.16 . The compound is used for research purposes .
Synthesis Analysis
The synthesis of 8-Fluoroquinolin-5-amine and its analogues has been discussed in the literature . The synthetic approaches to the quinolone system, as well as all kinds of structural modifications by incorporating substituents into 1–8 positions or by means of annelation have been discussed .Molecular Structure Analysis
The molecular structure of 8-Fluoroquinolin-5-amine consists of 12 heavy atoms . It has one hydrogen bond donor and three hydrogen bond acceptors . The exact mass of the compound is 162.05932639 .Chemical Reactions Analysis
The chemical reactions involving 8-Fluoroquinolin-5-amine have been documented . For instance, it has been used in the synthesis of 5-acetyl-2-ethyl-4-nitro-6-phenylpyridazin-3 .Physical And Chemical Properties Analysis
8-Fluoroquinolin-5-amine has a density of 1.316 g/cm3 . It has a boiling point of 326.306ºC at 760 mmHg . The compound has a refractive index of 1.677 .科学的研究の応用
Alzheimer's Disease Imaging
18F-MK-6240, a compound closely related to 8-Fluoroquinolin-5-amine;dihydrochloride, has been utilized as a PET tracer for imaging neurofibrillary tangles (NFTs) in Alzheimer's disease. This tracer exhibits rapid brain uptake and high selectivity for NFTs, making it a valuable tool for diagnosing and studying the progression of Alzheimer's. The study demonstrated the tracer's effectiveness in distinguishing between healthy elderly subjects and those with Alzheimer's, based on the tracer's binding patterns in the brain (Lohith et al., 2018).
Antimalarial Research
WR 238605, another derivative, has been explored for its antimalarial properties, demonstrating greater efficacy and lower toxicity compared to primaquine. This research underlines the compound's potential as a prophylactic, radical curative, and terminal eradication drug for malaria, based on its safety, tolerance, and pharmacokinetics in human studies (Brueckner et al., 1998).
Cancer Treatment Research
This compound derivatives have been assessed for their potential in cancer treatment. For example, studies on 5-Fluorouracil (5-FU) modulation strategies have shown significant improvements in survival and quality of life for patients with advanced colorectal carcinoma. These findings highlight the compound's relevance in enhancing the efficacy of conventional cancer therapies (Poon et al., 1989).
Pharmacokinetic Interactions
Research has also focused on the pharmacokinetic interactions and safety of coadministered 8-aminoquinoline derivatives, such as tafenoquine, with chloroquine in healthy subjects. This study aimed at understanding the potential of these compounds for combined therapy in malaria treatment, demonstrating no significant safety or pharmacokinetic/pharmacodynamic interactions (Miller et al., 2013).
Safety and Hazards
特性
IUPAC Name |
8-fluoroquinolin-5-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2.2ClH/c10-7-3-4-8(11)6-2-1-5-12-9(6)7;;/h1-5H,11H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJENJVRCXGVBOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)F)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[(5-Methoxy-1h-indol-3-yl)methyl]amine hydrochloride](/img/no-structure.png)
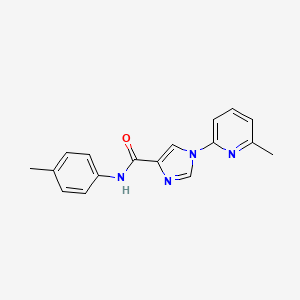
![5-Benzyl-2-oxa-5-azaspiro[3.5]nonan-8-amine](/img/structure/B2935280.png)
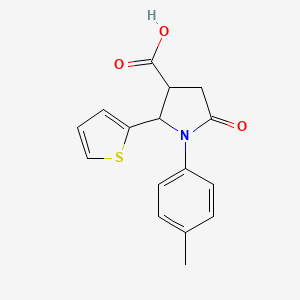

![N-tert-butyl-4-{[(E)-2-phenylethenesulfonamido]methyl}piperidine-1-carboxamide](/img/structure/B2935284.png)
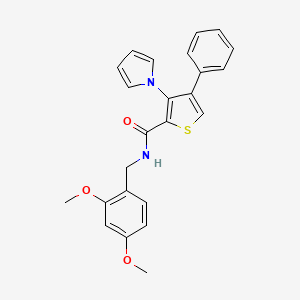
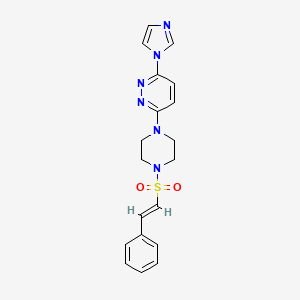
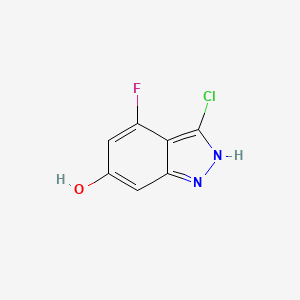
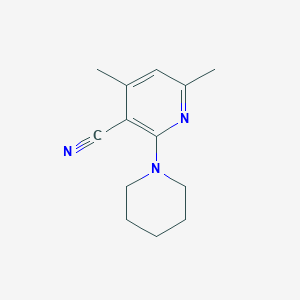
![3-methoxy-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide](/img/structure/B2935291.png)
![N1-(2,5-dimethylphenyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2935292.png)

![Ethyl 3-{[3-(aminosulfonyl)pyridin-2-yl]amino}benzoate](/img/structure/B2935297.png)
